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Compound of Interest

Compound Name: 4-Morpholin-4-ylbutan-2-one

Cat. No.: B1595410 Get Quote

In the realms of drug discovery, chemical synthesis, and materials science, the precise

molecular structure of a compound is its defining characteristic. It dictates function, reactivity,

and safety. This guide provides a comprehensive, methodology-driven approach to the

structural elucidation of 4-Morpholin-4-ylbutan-2-one, a molecule incorporating a key ketone

functional group and a morpholine scaffold, which is a prevalent motif in medicinal chemistry.[1]

[2] We will proceed through a logical workflow, integrating data from multiple analytical

techniques to build an unshakeable, self-validating structural hypothesis. This document is

designed for researchers and drug development professionals, emphasizing not just the "how"

but the critical "why" behind each analytical step.

The process of structural elucidation is a systematic investigation that combines various

spectroscopic techniques to piece together a molecule's atomic framework.[3][4][5] Our

investigation will follow a multi-pronged strategy, beginning with the determination of molecular

mass and formula, followed by the identification of functional groups, and culminating in the

detailed mapping of atomic connectivity.
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Part 1: Mass Spectrometry – Defining the Molecular
Boundaries
Mass spectrometry (MS) is the foundational first step, providing the molecular weight and, with

high-resolution instruments, the exact molecular formula.[4][6] For a compound containing an

odd number of nitrogen atoms, the molecular ion peak (M+) is expected to have an odd

nominal mass, a principle known as the Nitrogen Rule.[4]
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Predicted Analysis of 4-Morpholin-4-ylbutan-2-one: The molecular formula is C₈H₁₅NO₂.[7][8]

The monoisotopic mass is 157.1103 Da. A high-resolution mass spectrum should yield a

molecular ion peak [M+H]⁺ at m/z 158.1176, consistent with the formula C₈H₁₆NO₂⁺.

Characteristic Fragmentation Pathways: Electron Ionization (EI) mass spectrometry fragments

molecules in predictable ways, offering structural clues.[6][9] For 4-Morpholin-4-ylbutan-2-
one, the primary fragmentation patterns arise from cleavages adjacent to the carbonyl group

(α-cleavage) and fragmentation of the morpholine ring.[10][11]

α-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group.[9]

Loss of a methyl radical (•CH₃) results in an acylium ion at m/z 142.

Loss of the morpholinylethyl radical (•CH₂CH₂-morpholine) generates the acetyl cation at

m/z 43.

Morpholine Ring Fragmentation: N-substituted morpholines often produce a characteristic

fragment at m/z 100. This corresponds to the [M - C₃H₅O]⁺ ion, arising from the cleavage of

the bond between the nitrogen and the butyl chain, followed by a hydrogen rearrangement.

This fragment, [CH₂=N(CH₂CH₂)₂O]⁺, is a strong indicator of the N-substituted morpholine

moiety.

Table 1: Predicted Major Mass Spectrometry Fragments
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Fragmentation Pathway

157 [C₈H₁₅NO₂]⁺• Molecular Ion (M⁺•)

142 [M - CH₃]⁺
α-cleavage: Loss of methyl

radical

100 [C₅H₁₀NO]⁺
Cleavage β to the carbonyl

group

86 [C₄H₈NO]⁺
Fragmentation of the

morpholine ring

57 [C₃H₅O]⁺
Acylium ion from chain

cleavage

| 43 | [C₂H₃O]⁺ | Acetyl cation from α-cleavage |

Experimental Protocol: GC-MS Analysis
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile

solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Method:

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injection Volume: 1 µL.

Inlet Temperature: 250°C.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Method:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230°C.

Data Analysis: Identify the peak corresponding to the compound in the total ion

chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and

key fragment ions. Compare the observed fragmentation pattern with the predicted

pathways.

Part 2: Infrared Spectroscopy – Identifying the Chemical
Bonds
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the

functional groups present in a molecule by measuring the absorption of infrared radiation,

which excites molecular vibrations.[12][13]

Predicted Analysis of 4-Morpholin-4-ylbutan-2-one: The structure contains a ketone and a

tertiary amine within an ether linkage (the morpholine ring).

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the ketone.

Saturated aliphatic ketones typically absorb in the range of 1705-1725 cm⁻¹.[11]

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H

bonds in the alkyl chain and morpholine ring.[14]

C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong C-O-C

stretching band, typically around 1115-1120 cm⁻¹.[15][16]

C-N Stretch: The C-N stretching of the tertiary amine will appear in the fingerprint region,

typically around 1000-1250 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~1715 Strong, Sharp C=O Stretch Ketone

2850-2960 Medium-Strong C-H Stretch Alkane (CH₂, CH₃)

~1117 Strong
C-O-C Asymmetric

Stretch
Ether (Morpholine)

| 1450-1470 | Medium | C-H Bend | Alkane (CH₂) |

Experimental Protocol: FT-IR Analysis
Sample Preparation: For a liquid sample, place a single drop between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates (neat film). For a solid, prepare a KBr

pellet or use an Attenuated Total Reflectance (ATR) accessory.

Background Scan: Perform a background scan with no sample in the beam path to account

for atmospheric CO₂ and H₂O.

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key

absorption bands. Correlate these bands to specific functional groups using standard

correlation tables.

Part 3: Nuclear Magnetic Resonance – Mapping the
Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the

detailed structure of an organic molecule in solution.[6][12] It provides information on the

chemical environment, connectivity, and spatial relationships of atoms. We will use a

combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble

the structure.
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{  4-Morpholin-4-ylbutan-2-one | C₈H₁₅NO₂ } | {  H₃C¹ |  C²=O |  H₂C³ |  H₂C⁴ |  N⁵ |  H₂C⁶ |  H₂C⁷ |  O⁸ |  H₂C⁹ |  H₂C¹⁰ }

Methyl Carbonyl Methylene (α to C=O) Methylene (β to C=O) Morpholine (N-adjacent) Morpholine (O-adjacent)

Click to download full resolution via product page

¹H NMR Spectroscopy
¹H NMR provides information about the number and electronic environment of protons.

Predicted ¹H NMR Spectrum (in CDCl₃):

δ ~2.15 (s, 3H): A singlet for the three methyl protons (H-1). It is a singlet as there are no

adjacent protons, and its chemical shift is downfield due to the adjacent carbonyl group.

δ ~2.75 (t, 2H): A triplet for the methylene protons alpha to the carbonyl (H-3). It is

deshielded by the ketone and split into a triplet by the neighboring H-4 protons.

δ ~2.50 (t, 2H): A triplet for the methylene protons alpha to the nitrogen (H-4). It is split into a

triplet by the neighboring H-3 protons.

δ ~2.45 (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the nitrogen

(H-6, H-10).[1][17]

δ ~3.70 (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the oxygen

(H-7, H-9). These are the most deshielded alkyl protons due to the electronegativity of the

oxygen atom.[1][17]

¹³C NMR and DEPT Spectroscopy
¹³C NMR identifies all unique carbon atoms. A Distortionless Enhancement by Polarization

Transfer (DEPT) experiment helps distinguish between CH₃, CH₂, and CH carbons.

Predicted ¹³C NMR Spectrum (in CDCl₃):
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δ ~208.0: Carbonyl carbon (C-2). Ketone carbonyls typically appear far downfield.[11] (Will

not appear in DEPT).

δ ~67.0: Morpholine carbons adjacent to oxygen (C-7, C-9). Deshielded by the

electronegative oxygen. (DEPT: CH₂).[1][17]

δ ~58.0: Methylene carbon adjacent to nitrogen (C-4). (DEPT: CH₂).

δ ~53.5: Morpholine carbons adjacent to nitrogen (C-6, C-10). (DEPT: CH₂).[1]

δ ~40.0: Methylene carbon alpha to the carbonyl (C-3). (DEPT: CH₂).

δ ~30.0: Methyl carbon (C-1). (DEPT: CH₃).

Table 3: Summary of Predicted ¹H and ¹³C NMR Data

Position
Predicted ¹H δ
(ppm), Mult., (Int.)

Predicted ¹³C δ
(ppm)

DEPT-135 Phase

1 2.15, s, (3H) 30.0 Up (CH₃)

2 - 208.0 No Signal (C)

3 2.75, t, (2H) 40.0 Down (CH₂)

4 2.50, t, (2H) 58.0 Down (CH₂)

6, 10 2.45, t, (4H) 53.5 Down (CH₂)

| 7, 9 | 3.70, t, (4H) | 67.0 | Down (CH₂) |

2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments reveal correlations between nuclei, allowing us to definitively connect the

fragments identified in 1D NMR.[18][19]

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that

are coupled to each other (typically over 2-3 bonds).[18]
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Expected Correlation: A cross-peak will be observed between the triplet at δ ~2.75 (H-3)

and the triplet at δ ~2.50 (H-4), confirming the -CH₂-CH₂- linkage in the butyl chain.

Another cross-peak will connect the morpholine protons at δ ~2.45 (H-6/10) and δ ~3.70

(H-7/9).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

signal with the carbon signal to which it is directly attached (one-bond correlation).[18][20]

Expected Correlations: It will directly link the proton and carbon assignments proposed in

Table 3. For example, the proton singlet at δ ~2.15 will show a cross-peak to the carbon

signal at δ ~30.0, confirming this as the methyl group (C-1/H-1).

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting

disparate spin systems. It shows correlations between protons and carbons over multiple

(typically 2-3) bonds.[18][20] This is crucial for seeing connections across quaternary

carbons (like C-2) and heteroatoms.

mol [label=<

H₃C
C
CH₂
CH₂
N

1

2 (C=O)

3

4

5
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>];

// Dummy nodes for positioning arrows H1 [pos="0.2,0.8!", label="H-1"]; H3 [pos="2.5,0.8!",

label="H-3"]; H4 [pos="3.7,0.8!", label="H-4"]; C2 [pos="1.5,0.1!", label="C-2"]; C3

[pos="2.5,0.1!", label="C-3"]; C4 [pos="3.7,0.1!", label="C-4"]; C1 [pos="0.2,0.1!", label="C-1"];

N5 [pos="4.9,0.1!", label="N-5"];

// HMBC Correlations H1 -> C2 [label="²J", fontcolor="#34A853", color="#34A853"]; H3 -> C1

[label="³J", fontcolor="#34A853", color="#34A853"]; H3 -> C2 [label="²J", fontcolor="#34A853",

color="#34A853"]; H3 -> C4 [label="²J", fontcolor="#34A853", color="#34A853"]; H4 -> C2

[label="³J", fontcolor="#34A853", color="#34A853"]; H4 -> C3 [label="²J", fontcolor="#34A853",

color="#34A853"]; H4 -> C6 [label="²J", fontcolor="#34A853", color="#34A853"]; H4 -> C10

[label="²J", fontcolor="#34A853", color="#34A853"];

// COSY Correlation H3 -> H4 [label="³J (COSY)", dir=both, color="#FBBC05", style=dashed]; }

Caption: Key expected HMBC (solid arrows) and COSY (dashed line) correlations for 4-
Morpholin-4-ylbutan-2-one.

Key Expected HMBC Correlations:

H-1 (δ ~2.15) to C-2 (δ ~208.0): This two-bond correlation confirms the methyl group is

attached to the carbonyl carbon.

H-3 (δ ~2.75) to C-2 (δ ~208.0) and C-1 (δ ~30.0): These correlations lock in the position

of the C-3 methylene next to the acetyl group.

H-4 (δ ~2.50) to C-2 (δ ~208.0): This three-bond correlation provides further evidence for

the butanone chain.

H-4 (δ ~2.50) to C-6/C-10 (δ ~53.5): This crucial two-bond correlation across the nitrogen

atom definitively links the butyl chain to the morpholine ring.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution

into a 5 mm NMR tube.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

Data Acquisition:

Acquire a standard ¹H spectrum.

Acquire a proton-decoupled ¹³C spectrum.

Acquire a DEPT-135 spectrum.

Acquire 2D spectra (gCOSY, z-gradient HSQC, z-gradient HMBC) using standard

manufacturer pulse programs. The HMBC experiment should be optimized for a long-

range coupling constant of ~8 Hz.

Data Processing and Analysis: Process all spectra using appropriate software (e.g.,

MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline

correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to

the CDCl₃ solvent peak at 77.16 ppm. Analyze the 1D and 2D spectra systematically to

assign all signals and confirm the proposed structure.

Conclusion: A Unified Structural Verdict
The structural elucidation of 4-Morpholin-4-ylbutan-2-one is achieved through the logical

integration of multiple, complementary analytical techniques. Mass spectrometry establishes

the molecular formula C₈H₁₅NO₂. FT-IR spectroscopy confirms the presence of a key ketone

functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive,

atom-by-atom map of the molecule. The COSY experiment confirms the proton-proton

connectivities within the butyl chain and morpholine ring, the HSQC experiment links each

proton to its corresponding carbon, and the crucial HMBC correlations bridge the molecular

fragments across the nitrogen atom and the quaternary carbonyl carbon. The convergence of

all data points to a single, consistent structure provides the highest level of confidence in the

final assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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